molecular formula C22H22N2O5 B2587700 Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-92-4

Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2587700
CAS RN: 868224-92-4
M. Wt: 394.427
InChI Key: VUUMEEBZORBYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,3-dimethylanilino)benzoate is a chemical compound used in scientific research. It has a complex structure, which allows for diverse applications in various experiments. Its linear formula is C16H17NO2, and it has a molecular weight of 255.319 .


Molecular Structure Analysis

The molecular structure of methyl 2-(2,3-dimethylanilino)benzoate is represented by the linear formula C16H17NO2 . This indicates that the compound is composed of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Antitumor Applications

Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and similar compounds have been investigated for their potential as anticancer agents. Studies have focused on their ability to destabilize telomeric integrity and inhibit topoisomerase, which are crucial processes in cancer cell proliferation.

  • DNA G-quadruplex-Stabilizing/Telomerase Inhibitory Agents : Palladium(0)-mediated transformations have led to the synthesis of compounds with potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents. These agents have shown appropriate stability in the presence of tumor cells and rat liver microsomes, achieving rapid entry into cell nuclei, the location of their molecular targets (Cookson et al., 2005).

  • Synthesis of Novel Anticancer Agents : A one-pot three-component method has been used to synthesize novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

  • Topoisomerase I-Targeting Activity : Compounds with varied substituents at certain positions have shown potent topoisomerase I-targeting activity and cytotoxicity, important for the development of new cancer therapies (Ruchelman et al., 2004).

Antibacterial Applications

Research has also explored the antibacterial properties of related compounds, indicating potential uses in treating bacterial infections.

  • Antibacterial Activity of Pyranoquinoline Derivatives : The synthesis of pyranoquinoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria revealed moderate effectiveness, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, does not provide specific safety and hazard information. They note that the buyer assumes responsibility to confirm the product’s identity and/or purity .

properties

IUPAC Name

methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-6-4-8-18(15(14)2)23-20(25)12-24-11-10-16-17(22(24)27)7-5-9-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUMEEBZORBYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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